Cas no 1806957-06-1 (Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate)

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate
-
- Inchi: 1S/C9H7ClF2INO2/c1-16-9(15)7-6(13)5(8(11)12)4(2-10)3-14-7/h3,8H,2H2,1H3
- InChI Key: ACMBITKDASYBPJ-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)OC)=NC=C(CCl)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 258
- XLogP3: 2.7
- Topological Polar Surface Area: 39.2
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029020196-250mg |
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate |
1806957-06-1 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
Alichem | A029020196-1g |
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate |
1806957-06-1 | 95% | 1g |
$2,808.15 | 2022-03-31 | |
Alichem | A029020196-500mg |
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate |
1806957-06-1 | 95% | 500mg |
$1,668.15 | 2022-03-31 |
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate Related Literature
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
Additional information on Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate (CAS No. 1806957-06-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate, identified by its CAS number 1806957-06-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting complex diseases such as cancer and inflammatory disorders. Its unique structural features, including the presence of both iodine and chloromethyl substituents, make it an invaluable building block for medicinal chemists.
The< strong>Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate molecule exhibits a pyridine core, which is a common scaffold in many pharmacologically relevant compounds. The pyridine ring is further functionalized with a carboxylate group at the 2-position, a chloromethyl group at the 5-position, and a difluoromethyl group at the 4-position. The< strong>iodine atom at the 3-position adds an additional layer of reactivity, enabling various cross-coupling reactions that are essential for constructing more complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that exploit the unique properties of halogenated pyridines. The< strong>Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate compound has been utilized in several synthetic pathways that aim to create molecules with enhanced binding affinity and selectivity. For instance, its incorporation into kinase inhibitors has shown promise in preclinical studies due to its ability to modulate enzyme activity through precise steric and electronic interactions.
The< strong>chloromethyl group in the< strong>Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate molecule is particularly noteworthy, as it can be readily transformed into other functional groups through nucleophilic substitution reactions. This reactivity has been leveraged to introduce diverse pharmacophores into drug candidates, thereby expanding the chemical space for discovery. Additionally, the< strong>difluoromethyl moiety is known to improve metabolic stability and binding interactions with biological targets, making it a preferred choice for medicinal chemists seeking to optimize drug-like properties.
The< strong>iodine-containing pyridine derivative also offers advantages in terms of synthetic accessibility. Iodine can be easily introduced or removed using well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These transformations have enabled the construction of complex heterocyclic systems from simpler precursors, facilitating the rapid assembly of drug candidates.
In the context of contemporary pharmaceutical research, the< strong>Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate compound has found applications in the development of targeted therapies for oncological diseases. Several studies have demonstrated its utility in generating small-molecule inhibitors that disrupt critical signaling pathways involved in cancer progression. By modulating these pathways, such inhibitors can induce apoptosis or inhibit cell proliferation, offering potential therapeutic benefits.
The versatility of< strong>Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate extends beyond oncology; it has also been explored in anti-inflammatory drug discovery. Inflammatory diseases often involve dysregulated immune responses, and compounds that can selectively target these responses hold promise for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The structural features of this compound allow for fine-tuning of biological activity, making it a valuable tool for designing novel anti-inflammatory agents.
The synthesis of< strong>Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available pyridine derivatives, a series of functionalization steps—including halogenation, carboxylation, and methylation—are performed to achieve the desired structure. These synthetic routes are optimized for high yield and purity, ensuring that researchers can reliably obtain this intermediate for further applications.
The growing interest in halogenated heterocycles has spurred innovation in synthetic methodologies tailored to these motifs. The< strong>Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate compound exemplifies this trend by serving as a platform for developing new synthetic strategies. For instance, transition-metal-catalyzed reactions have been employed to introduce additional functional groups or to construct larger molecular frameworks based on this core structure.
In conclusion, methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate (CAS No. 1806957-06-1) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural attributes and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications for halogenated pyridines, compounds like this are poised to play an increasingly pivotal role in drug discovery and development.
1806957-06-1 (Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate) Related Products
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)




